2-(2-Bromo-6-methylpyridin-3-yl)acetic acid
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Overview
Description
2-(2-Bromo-6-methylpyridin-3-yl)acetic acid is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a bromine atom at the 2-position and a methyl group at the 6-position of the pyridine ring, with an acetic acid moiety attached to the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-chloro-6-methylpyridine with bromotrimethylsilane to form 2-bromo-6-methylpyridine . This intermediate can then be further reacted with a suitable acetic acid derivative to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromo-6-methylpyridin-3-yl)acetic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base and a suitable solvent.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce more complex aromatic compounds.
Scientific Research Applications
2-(2-Bromo-6-methylpyridin-3-yl)acetic acid has several scientific research applications, including:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Biological Studies: It can be used as a probe to study biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 2-(2-Bromo-6-methylpyridin-3-yl)acetic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The bromine and acetic acid moieties can play crucial roles in binding to the target and influencing its function.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-6-methylpyridine: Lacks the acetic acid group but shares the bromine and methyl substitutions on the pyridine ring.
2-(2-Chloro-6-methylpyridin-3-yl)acetic acid: Similar structure but with a chlorine atom instead of bromine.
6-Methylpyridine-3-acetic acid: Lacks the bromine substitution.
Uniqueness
2-(2-Bromo-6-methylpyridin-3-yl)acetic acid is unique due to the combination of the bromine atom and the acetic acid group on the pyridine ring. This combination can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.
Properties
Molecular Formula |
C8H8BrNO2 |
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Molecular Weight |
230.06 g/mol |
IUPAC Name |
2-(2-bromo-6-methylpyridin-3-yl)acetic acid |
InChI |
InChI=1S/C8H8BrNO2/c1-5-2-3-6(4-7(11)12)8(9)10-5/h2-3H,4H2,1H3,(H,11,12) |
InChI Key |
GBYKIVPROUYCCM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(C=C1)CC(=O)O)Br |
Origin of Product |
United States |
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